molecular formula C7H16O2 B155856 1,2-Diethoxypropane CAS No. 10221-57-5

1,2-Diethoxypropane

Cat. No. B155856
CAS RN: 10221-57-5
M. Wt: 132.2 g/mol
InChI Key: VPBZZPOGZPKYKX-UHFFFAOYSA-N
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Description

1,2-Diethoxypropane is a clear colorless liquid . It has been used as a cleansing agent for engines, inkjets, surfaces, and other solvent-type applications . It has also been used as an electrolyte .


Molecular Structure Analysis

The molecular formula of 1,2-Diethoxypropane is C7H16O2 . Its average mass is 132.201 Da and its monoisotopic mass is 132.115036 Da .


Physical And Chemical Properties Analysis

1,2-Diethoxypropane has a molecular weight of 132.2007 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Synthesis of Chemical Compounds

1,2-Diethoxypropane is utilized in the synthesis of various chemical compounds. For instance, it is used in the preparation of 2-ethoxypropene through pyrolytic decomposition in a liquid medium, achieving an overall yield of 64.8% (Li, 2001). Additionally, it is involved in the transketalization process for producing 5,5-dimethyl-1,4,2-dioxazoles, where its NH and OH moieties are protected in a nonprotic form (Couturier et al., 2002).

2. Optical and Physical Properties Studies

In the field of polymer science, (+)-1,2-Diethoxypropane serves as a model compound for studying the optical rotatory dispersion and proton magnetic resonance of poly(propylene oxide). This research contributes to understanding the solvation and polarizability effects in optically active polymers (Tsunetsugu et al., 1971).

3. Kinetic and Mechanistic Studies in Chemical Reactions

The compound is significant in exploring the kinetics and mechanisms of chemical reactions. For instance, studies on the gas-phase thermal elimination of 1,2-diethoxypropane have provided insights into the rate coefficients and mechanisms of these reactions, including the observation of a concerted cyclic transition state mechanism (Rosas et al., 2012).

4. Application in Microscopy

1,2-Diethoxypropane is used in the rapid chemical dehydration of plant tissue during sample preparation for light and electron microscopy. This method aids in preserving the ultrastructural morphology of tissues for detailed microscopic analysis (Lin et al., 1977).

5. Environmental and Atmospheric Chemistry

The compound's reactivity towards hydroxyl radicals has been studied, providing valuable data for environmental and atmospheric chemistry. Such research helps in understanding the behavior of aliphatic polyethers in the atmosphere and predicting reaction rates of similar compounds (Dagaut et al., 1989).

Safety And Hazards

1,2-Diethoxypropane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also be harmful if inhaled . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

1,2-diethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-4-8-6-7(3)9-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBZZPOGZPKYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907259
Record name 1,2-Diethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diethoxypropane

CAS RN

10221-57-5
Record name Propylene glycol diethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10221-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,2-diethoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diethoxypropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diethoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Tsunetsugu, J Furukawa… - Journal of Polymer …, 1971 - Wiley Online Library
(+)‐1,2‐Diethoxypropane, a model diether for the repeating unit of poly(propylene oxide), was prepared, and its behavior in solutions regarding optical rotatory dispersion and proton …
Number of citations: 25 onlinelibrary.wiley.com
T Tsunetsugu, J Furukawa… - Journal of Polymer …, 1971 - Wiley Online Library
Optically active propylene sulfide was polymerized in the presence of potassium hydroxide as catalyst to give optically active poly(propylene sulfide). Rotatory dispersion curves of the …
Number of citations: 13 onlinelibrary.wiley.com
HC Chitwood, BT Freure - Journal of the American Chemical …, 1946 - ACS Publications
The alcoholysis of propylene oxide may take one of twocourses, yielding either a primary or a secondary inonoalkyl ether of propylene glycol. The literature contains a number of …
Number of citations: 158 pubs.acs.org
X Mönnighoff, A Friesen, B Konersmann… - Journal of power …, 2017 - Elsevier
The aging products of the electrolyte from a commercially available state-of-the-art 18650-type cell were investigated. During long term cycling a huge difference in their performance …
Number of citations: 66 www.sciencedirect.com
NA Keiko, YA Chuvashev, LG Stepanova… - Russian chemical …, 1998 - Springer
The first stage of the reactions of alcohols with α-alkoxyacroleins in an acidic medium at 20C under kinetically controlled conditions is the Markovnikoff addition at the C=C bond to form 2…
Number of citations: 4 link.springer.com
K Sakakibara, K Nakano, K Nozaki - Macromolecules, 2007 - ACS Publications
Epoxides bearing fluorine (F)-containing substituents on ethylene oxide were polymerized under mild conditions to give regioregular polyethers. To alleviate the electron-withdrawing …
Number of citations: 27 pubs.acs.org
K Sakakibara - 2009 - repository.dl.itc.u-tokyo.ac.jp
O NH Epoxide Aziridine Figure 1.1. 1 Epoxide and aziridine. Epoxides are an important class of functional groups that are widely employed in organic synthesis. Particularly, epoxides …
Number of citations: 2 repository.dl.itc.u-tokyo.ac.jp
MKM Ng, GR Freeman - Journal of the American Chemical …, 1965 - ACS Publications
JOURNAL Page 1 JOURNAL OF THE AMERICAN CHEMICAL SOCIETY Registered in the U. S. Patent Office. © Copyright, 1965, by the American Chemical Society Volume 87, …
Number of citations: 22 pubs.acs.org
L Catti, Q Zhang, K Tiefenbacher - Synthesis, 2015 - thieme-connect.com
Self-assembled supramolecular structures represent easily accessible systems for the study of enzyme-like catalysis. The hydrophobic cavities of the assemblies provide a distinct …
Number of citations: 41 www.thieme-connect.com
J Furukawa - Optically Active Polymers, 1979 - Springer
The optical inversion of poly (propylene oxide) by solvent is not due to a helix-coil transition or any other conformational change, The inversion was observed also in the monomer or the …
Number of citations: 3 link.springer.com

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